Cephems
Cephalosporins, commonly known as cephems, are a class of β-lactam antibiotics that have been widely used in the medical field for their broad-spectrum antimicrobial properties. Cephems share structural similarities with penicillins but possess enhanced stability against various bacterial enzymes such as penicillinases. They exhibit potent antibacterial activities against Gram-positive and Gram-negative bacteria, making them effective in treating a wide range of infections including urinary tract infections, respiratory infections, and skin and soft tissue infections.
Cephems are divided into several generations based on their antimicrobial activity and resistance profiles:
- First-generation cephems (e.g., cephalothin) are primarily used for mild to moderate infections.
- Second-generation cephems (e.g., cefoxitin) offer broader coverage, including some Gram-negative bacteria.
- Third-generation cephems (e.g., ceftazidime) have expanded their spectrum further, covering more resistant strains of Gram-negative bacteria.
- Fourth-generation cephems (e.g., ceftaroline) provide even wider activity and are effective against certain methicillin-resistant Staphylococcus aureus (MRSA).
These compounds are crucial in modern medicine due to their effectiveness in combating bacterial infections.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Cefixime Methyl Ester | 88621-01-6 | C17H17N5O7S2 |
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Ceftiolene | 77360-52-2 | C20H18N8O8S3 |
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Cefdaloxime | 80195-36-4 | C14H15N5O6S2 |
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Cefotaxime | 63527-52-6 | C16H17N5O7S2 |
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Cefetamet Pivoxil | 65243-33-6 | C20H25N5O7S2 |
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Cefathiamidine | 33075-00-2 | C19H28N4O6S2 |
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3(6R,7R)-Hydroxy-8-oxo-7-(2-phenylacetyl)amino-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Diphenylmethyl Ester | 54639-48-4 | C28H24N2O5S |
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Antibiotic C4 | 28242-91-3 | C14H16N2O8S |
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N-Ac,Me ester-(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | 40818-81-3 | C11H14N2O4S |
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Oganomycin H | 75765-20-7 | C18H23N5O7S3 |
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